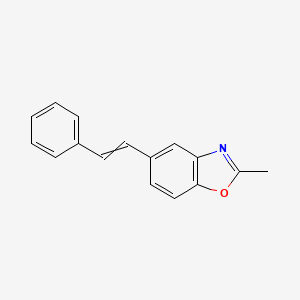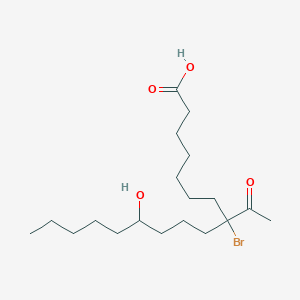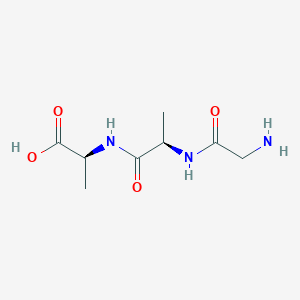
1-(1-Ethoxyethoxy)-2-(iodomethylidene)cycloheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethoxyethoxy)-2-(iodomethylidene)cycloheptane is an organic compound characterized by its unique structure, which includes an ethoxyethoxy group and an iodomethylidene group attached to a cycloheptane ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
The synthesis of 1-(1-Ethoxyethoxy)-2-(iodomethylidene)cycloheptane can be achieved through a series of organic reactions. One common method involves the dearomative ipso-iodocyclization of 4-(1-ethoxyethoxy)-N-propargylanilines. This reaction is characterized by the formation of fewer toxic byproducts and is conducted under user-friendly conditions . The synthetic application of these spiro products is demonstrated by the transformation of the iodo component into other functionalities .
Analyse Des Réactions Chimiques
1-(1-Ethoxyethoxy)-2-(iodomethylidene)cycloheptane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethylidene group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different products, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(1-Ethoxyethoxy)-2-(iodomethylidene)cycloheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Ethoxyethoxy)-2-(iodomethylidene)cycloheptane involves its interaction with molecular targets and pathways. The iodomethylidene group is particularly reactive and can participate in various chemical reactions, leading to the formation of different products. The ethoxyethoxy group provides stability to the molecule and influences its reactivity.
Comparaison Avec Des Composés Similaires
1-(1-Ethoxyethoxy)-2-(iodomethylidene)cycloheptane can be compared with other similar compounds, such as:
Cyclododecane, (1-ethoxyethoxy)-: This compound has a similar ethoxyethoxy group but differs in the ring structure and the presence of the iodomethylidene group.
(1-Ethoxyethoxy)cyclododecane: Similar in structure but lacks the iodomethylidene group, making it less reactive in certain types of reactions.
The uniqueness of this compound lies in its combination of the ethoxyethoxy and iodomethylidene groups, which confer specific reactivity and stability properties.
Propriétés
Numéro CAS |
57112-53-5 |
|---|---|
Formule moléculaire |
C12H21IO2 |
Poids moléculaire |
324.20 g/mol |
Nom IUPAC |
1-(1-ethoxyethoxy)-2-(iodomethylidene)cycloheptane |
InChI |
InChI=1S/C12H21IO2/c1-3-14-10(2)15-12-8-6-4-5-7-11(12)9-13/h9-10,12H,3-8H2,1-2H3 |
Clé InChI |
HPKRVBRMZYYWMJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)OC1CCCCCC1=CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


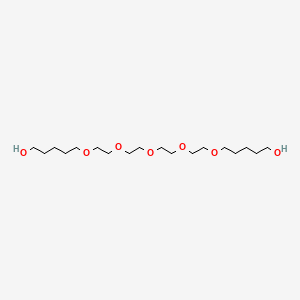
![Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl-](/img/structure/B14625859.png)

![3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide](/img/structure/B14625870.png)
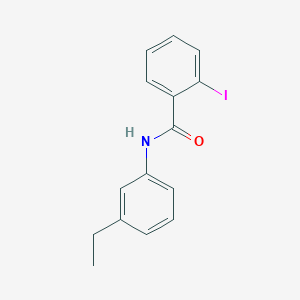
methanone](/img/structure/B14625884.png)
![{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride](/img/structure/B14625886.png)
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14625893.png)
![1-[1-Butyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14625897.png)
arsanium bromide](/img/structure/B14625911.png)
![2-[2-(Thiophen-2-yl)propyl]benzonitrile](/img/structure/B14625913.png)
